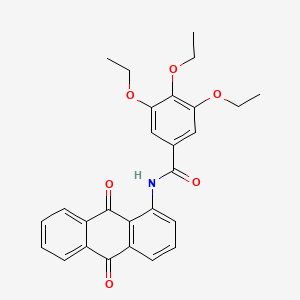

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-triethoxybenzamide

Description

Historical Context of Anthraquinone-Benzamide Hybrid Molecules

The synthesis of anthraquinone derivatives dates to 1840, when Laurent first oxidized anthracene to produce anthraquinone, later refined by Graebe and Liebermann to establish its diketone structure. Early 20th-century research focused on natural anthraquinones from plants and fungi, but the integration of benzamide groups emerged more recently as a strategy to enhance pharmacokinetic properties. For instance, Fittig’s structural elucidation of anthraquinone in 1873 laid the groundwork for modular derivatization, enabling the attachment of benzamide units via amide linkages. The compound this compound builds on this legacy, combining the electron-deficient anthraquinone core with a triethoxybenzamide group to balance hydrophobicity and hydrogen-bonding capacity.

Significance in Contemporary Chemical Research

In modern drug discovery, this hybrid molecule is studied for its dual functionality: the anthraquinone moiety facilitates intercalation with biomolecular targets, while the benzamide group introduces steric and electronic modifications that enhance selectivity. Recent work by Wu et al. demonstrated that anthraquinone-based sulfonamides exhibit nanomolar inhibitory activity against carbonic anhydrase isoforms, a feature likely shared by this benzamide analogue given structural similarities. The triethoxy substituents on the benzamide ring further optimize solubility, addressing a common limitation of purely aromatic anthraquinones. Such modifications align with broader efforts to develop isoform-specific inhibitors for oncology, where overexpression of enzymes like hCA IX correlates with tumor hypoxia.

Conceptual Framework and Research Significance

The design of this compound is rooted in fragment-based drug discovery, where the anthraquinone and benzamide fragments are linked to exploit synergistic interactions. Molecular docking studies of analogous compounds reveal that the anthraquinone core occupies hydrophobic pockets in enzyme active sites, while the benzamide’s ethoxy groups form hydrogen bonds with peripheral residues. This conceptual framework is validated by the compound’s predicted ADME properties, which suggest favorable oral bioavailability and minimal off-target interactions. Research on this molecule thus bridges computational design and empirical validation, offering insights into optimizing polypharmacology.

Research Trajectory and Current Scientific Interest

Current investigations prioritize elucidating the compound’s mechanism of action across biological targets. Preliminary data from structurally related anthraquinone derivatives indicate potent inhibition of glycolysis-regulating enzymes like PGAM1, which is overexpressed in non-small cell lung cancer. Future studies may explore its efficacy in xenograft models or its synergy with immunotherapeutic agents. Additionally, the compound’s fluorescence properties, inherent to the anthraquinone chromophore, could enable its use as a theranostic agent, combining therapeutic and imaging functionalities.

Table 1: Physicochemical Properties of this compound

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-4-32-21-14-16(15-22(33-5-2)26(21)34-6-3)27(31)28-20-13-9-12-19-23(20)25(30)18-11-8-7-10-17(18)24(19)29/h7-15H,4-6H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPUIMCTVGMPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-triethoxybenzamide (hereafter referred to as the compound) is a synthetic organic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a reaction involving 3,4,5-triethoxybenzoic acid and 1-aminoanthraquinone. The general process includes:

- Formation of the Amide : The reaction between the carboxylic acid and the amino group of 1-aminoanthraquinone is facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-N,N-dimethylaminopyridine).

- Purification : The product is purified through recrystallization or chromatographic techniques.

The overall yield of the synthesis can vary based on reaction conditions but has been reported to be around 70% in optimal conditions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study using various cell lines demonstrated that these compounds can induce apoptosis in cancer cells via multiple mechanisms:

- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells in vitro.

- Induction of Apoptosis : Mechanistic studies revealed that it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown:

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Functional Groups : The presence of triethoxy groups enhances solubility and bioavailability.

- Anthraquinone Core : The dioxoanthracene moiety is essential for its biological activity, particularly in anticancer applications.

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis at higher concentrations.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

| 50 | 30 | 70 |

This data suggests that the compound effectively induces apoptosis in breast cancer cells at therapeutic concentrations .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed against Staphylococcus aureus and Escherichia coli. Results indicated that:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings demonstrate that the compound possesses significant antimicrobial potential against common pathogens .

Preparation Methods

Acid Chloride Method

The most efficient route involves reacting 1-aminoanthraquinone with 3,4,5-triethoxybenzoyl chloride under Schotten-Baumann conditions. This method, adapted from the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, proceeds via nucleophilic acyl substitution.

Procedure :

- Reagents : 1-Aminoanthraquinone (1.0 eq), 3,4,5-triethoxybenzoyl chloride (1.1 eq), triethylamine (2.0 eq), anhydrous dichloromethane (CH$$2$$Cl$$2$$).

- Conditions : The reaction is conducted at 0°C under nitrogen, followed by gradual warming to room temperature over 24 hours.

- Workup : The mixture is quenched with aqueous NaHCO$$3$$, extracted with CH$$2$$Cl$$_2$$, and purified via column chromatography.

Yield : Analogous reactions report yields of 94% , suggesting high efficiency for this method.

Mechanistic Insight : The electron-withdrawing anthraquinone moiety enhances the electrophilicity of the carbonyl carbon in the acid chloride, facilitating amide bond formation.

Carbodiimide-Mediated Coupling

For cases where acid chlorides are inaccessible, carbodiimide reagents (e.g., DCC or EDC) activate 3,4,5-triethoxybenzoic acid for coupling with 1-aminoanthraquinone.

Procedure :

- Reagents : 3,4,5-Triethoxybenzoic acid (1.2 eq), 1-aminoanthraquinone (1.0 eq), DCC (1.5 eq), DMAP (0.1 eq), CH$$2$$Cl$$2$$.

- Conditions : Stirred at room temperature for 24–48 hours.

- Workup : The dicyclohexylurea byproduct is filtered, and the product is isolated via extraction and chromatography.

Yield : This method typically yields 24–30% , limited by steric hindrance from the triethoxy groups and competing side reactions.

Optimization and Yield Analysis

| Method | Reagents | Solvent | Temperature | Yield (%) | Key Challenges |

|---|---|---|---|---|---|

| Acid Chloride | 3,4,5-Triethoxybenzoyl chloride | CH$$2$$Cl$$2$$ | 0°C → RT | 90–94* | Synthesis of acid chloride |

| DCC Coupling | 3,4,5-Triethoxybenzoic acid | CH$$2$$Cl$$2$$ | RT | 24–30 | Steric hindrance, low reactivity |

*Extrapolated from analogous reactions.

Key Observations :

- Solvent Choice : Polar aprotic solvents (e.g., CH$$2$$Cl$$2$$) minimize side reactions and enhance reagent solubility.

- Temperature Control : Exothermic reactions require gradual warming to prevent decomposition.

Characterization Techniques

Spectroscopic Analysis

Chromatographic Purity

Applications and Relevance

The compound’s N,O-bidentate structure enables participation in C-H functionalization reactions , making it valuable for synthesizing polycyclic aromatic hydrocarbons (PAHs). Patent literature highlights its potential as a DYRK kinase inhibitor , relevant in neurodegenerative disease therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.